molecular formula C16H15BrClNO4 B3460443 2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Cat. No. B3460443
M. Wt: 400.6 g/mol
InChI Key: SNQDZSZROLSKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BDCRB, and it has been synthesized using different methods. In

Scientific Research Applications

BDCRB has been studied for its potential applications in different fields, including cancer research, neuroscience, and drug discovery. In cancer research, BDCRB has shown promising results as a potential anticancer agent. Studies have shown that BDCRB inhibits the growth of cancer cells by inducing apoptosis and inhibiting the NF-κB pathway. In neuroscience, BDCRB has been studied for its potential as a neuroprotective agent. Studies have shown that BDCRB protects neurons from oxidative stress and reduces neuroinflammation. In drug discovery, BDCRB has been used as a lead compound for the development of new drugs.

Mechanism of Action

The mechanism of action of BDCRB is not fully understood. However, studies have shown that BDCRB inhibits the NF-κB pathway, which plays a crucial role in the regulation of cell survival, proliferation, and inflammation. BDCRB also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, BDCRB has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
BDCRB has been shown to have several biochemical and physiological effects. In cancer cells, BDCRB induces apoptosis and inhibits cell proliferation by targeting the NF-κB pathway. In neurons, BDCRB reduces oxidative stress and neuroinflammation, which may contribute to its neuroprotective effects. BDCRB has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

BDCRB has several advantages for lab experiments. It is easy to synthesize, and it has been shown to have potent anticancer and neuroprotective effects. However, BDCRB has some limitations. It is not very water-soluble, which may limit its use in some experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret some results.

Future Directions

There are several future directions for the study of BDCRB. One direction is to further investigate its mechanism of action, which may provide insights into its potential applications in different fields. Another direction is to explore its potential as a lead compound for the development of new drugs. BDCRB has shown promise as a potential anticancer and neuroprotective agent, and further studies may lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the development of more water-soluble derivatives of BDCRB may expand its use in different experiments.

properties

IUPAC Name

2-(3-bromophenoxy)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClNO4/c1-21-14-8-13(15(22-2)7-12(14)18)19-16(20)9-23-11-5-3-4-10(17)6-11/h3-8H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQDZSZROLSKPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)COC2=CC(=CC=C2)Br)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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